1-(3-Phenoxypropyl)imidazole
Overview
Description
1-(3-Phenoxypropyl)imidazole is an organic compound with the molecular formula C12H14N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Imidazole, a core component of the compound, is known to interact with various proteins and enzymes such as monomeric sarcosine oxidase, nitric oxide synthase, inducible, and adenylate kinase 2, mitochondrial . These targets play crucial roles in various biological processes.
Mode of Action
For instance, they can act as inhibitors, activators, or modulators of the target proteins or enzymes . The phenoxypropyl group in 1-(3-Phenoxypropyl)imidazole may further influence its interaction with the targets.
Biochemical Pathways
For example, it plays a role in the biosynthesis of histidine and purines . The addition of the 3-Phenoxypropyl group may alter the involvement of the compound in these pathways.
Result of Action
Based on the known actions of imidazole derivatives, it can be inferred that the compound may influence various cellular processes through its interaction with its targets .
Biochemical Analysis
Biochemical Properties
1-(3-Phenoxypropyl)imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The interactions between this compound and these biomolecules are primarily based on hydrogen bonding and hydrophobic interactions, which facilitate its binding to the active sites of enzymes and proteins .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocellular carcinoma cell lines, this compound has been shown to inhibit the AKT and ERK1/2 signaling pathways, leading to decreased cell viability and increased apoptosis . Additionally, it induces morphological changes and autophagy in these cells, further highlighting its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, inhibiting their activity and thereby affecting the downstream biochemical pathways . This inhibition can lead to changes in gene expression, as the cell attempts to compensate for the disrupted enzymatic activity . Additionally, this compound can activate certain signaling pathways, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to altered metabolite levels and disrupted cellular metabolism . Additionally, this compound can affect the synthesis and degradation of certain biomolecules, further influencing metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it exerts its biochemical effects . The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes .
Preparation Methods
The synthesis of 1-(3-Phenoxypropyl)imidazole typically involves the reaction of imidazole with 3-phenoxypropyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction conditions usually include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(3-Phenoxypropyl)imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles like halides or alkoxides replace hydrogen atoms, forming substituted imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Phenoxypropyl)imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1-(3-Phenoxypropyl)imidazole can be compared with other imidazole derivatives, such as:
1-(2-Phenoxyethyl)imidazole: Similar in structure but with a shorter alkyl chain, leading to different chemical and biological properties.
1-(4-Phenoxybutyl)imidazole: Contains a longer alkyl chain, which may affect its solubility and reactivity.
1-(3-Chloropropyl)imidazole: Substituted with a chlorine atom instead of a phenoxy group, resulting in distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of the imidazole ring and the phenoxypropyl group, which imparts unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-(3-phenoxypropyl)imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-5-12(6-3-1)15-10-4-8-14-9-7-13-11-14/h1-3,5-7,9,11H,4,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQUYCHMYGBJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001301138 | |
Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001301138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198357 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
62838-60-2 | |
Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62838-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Phenoxypropyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001301138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.